
Hentriacont-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hentriacont-3-ene is a long-chain hydrocarbon with the molecular formula C31H62 It is an alkene, characterized by the presence of a double bond at the third carbon atom in the hentriacontane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hentriacont-3-ene can be achieved through various methods, including the catalytic hydrogenation of hentriacont-3-yne or the dehydrohalogenation of hentriacont-3-chloride. These reactions typically require specific catalysts and conditions to proceed efficiently. For instance, the catalytic hydrogenation process might involve the use of palladium or platinum catalysts under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as plant waxes or petroleum fractions. The compound can be isolated through fractional distillation and subsequent purification steps, ensuring a high degree of purity for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Hentriacont-3-ene undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: The double bond in this compound can be reduced to form hentriacontane using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like hentriacont-3-chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Hentriacont-3-ol, hentriacont-3-one, and hentriacont-3-oic acid.
Reduction: Hentriacontane.
Substitution: Hentriacont-3-chloride or hentriacont-3-bromide.
Applications De Recherche Scientifique
Hentriacont-3-ene has various applications in scientific research, including:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactions.
Biology: Investigated for its role in the composition of plant waxes and its potential biological activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of hentriacont-3-ene involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hentriacont-1-ene: Another long-chain alkene with a double bond at the first carbon atom.
Hentriacontane: The fully saturated hydrocarbon with no double bonds.
Tritriacont-3-ene: A similar compound with a slightly longer carbon chain.
Uniqueness
Hentriacont-3-ene is unique due to the position of its double bond, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in specific reactions and applications that other similar compounds may not.
Propriétés
Numéro CAS |
1003-01-6 |
|---|---|
Formule moléculaire |
C31H62 |
Poids moléculaire |
434.8 g/mol |
Nom IUPAC |
hentriacont-3-ene |
InChI |
InChI=1S/C31H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7H,3-4,6,8-31H2,1-2H3 |
Clé InChI |
YJUCDHFBJYOPFU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


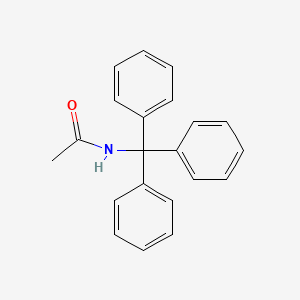
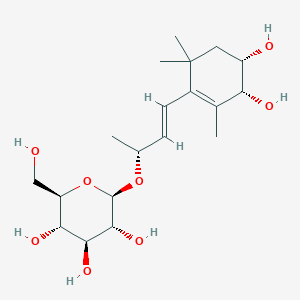
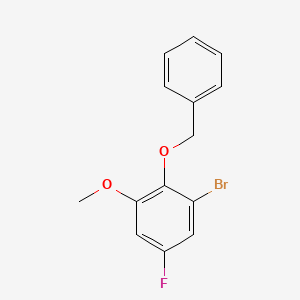
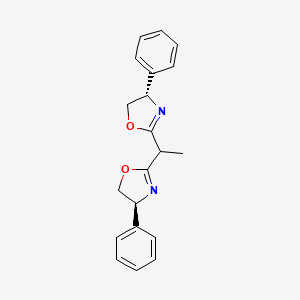
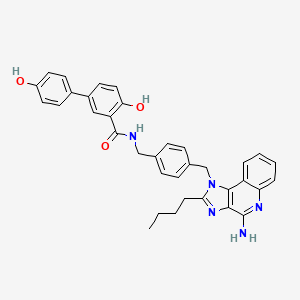
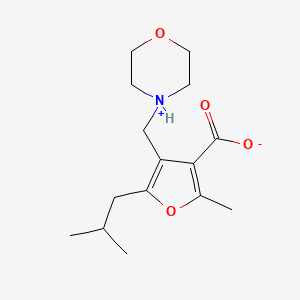
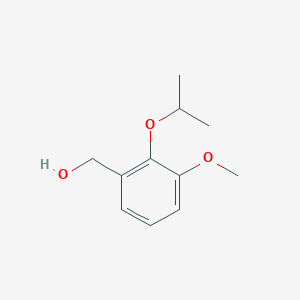

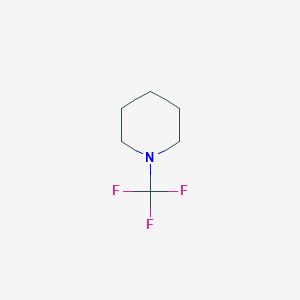
![(1R)-6,6'-Dibutyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14757952.png)

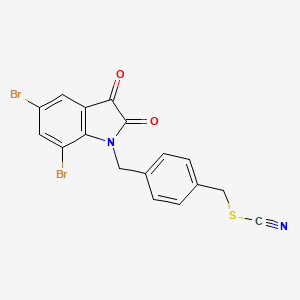
![(1S,4R,7R,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B14757998.png)
![Anthra[1,2-C][1,2,5]oxadiazole](/img/structure/B14758005.png)
